molecular formula C19H16N2O3S B2628265 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 1705930-81-9

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2628265
CAS No.: 1705930-81-9
M. Wt: 352.41
InChI Key: GKQKLJNITONXLC-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The systematic IUPAC name This compound delineates its three primary components:

  • Benzodioxole core : A bicyclic structure with fused benzene and 1,3-dioxole rings, contributing metabolic stability and planar geometry.
  • Acetamide linker : A -CH2-C(=O)-NH- group enabling hydrogen bonding and structural flexibility.
  • Pyridine-thiophene substituent : A pyridin-3-ylmethyl group substituted at position 5 with a thiophen-3-yl moiety, enhancing electronic diversity and binding potential.
Property Value
Molecular Formula C₁₈H₁₅N₂O₃S
Molecular Weight 339.39 g/mol
SMILES NC(=O)Cc1ccc2c(c1)OCO2.Cc1cnc(c(c1)c2ccsc2)C
Key Functional Groups Benzodioxole, acetamide, pyridine, thiophene

The benzodioxole ring (C₇H₅O₂) anchors the structure, while the pyridine-thiophene unit (C₁₀H₇NS) introduces π-π stacking and dipole interactions. The acetamide bridge facilitates conformational adaptability, critical for target engagement.

Historical Context of Benzodioxol-Acetamide Hybrid Compounds

Benzodioxol-acetamide hybrids emerged in the late 20th century as derivatives of natural benzodioxole-containing compounds like myristicin and safrole. Early studies focused on their psychoactive properties, but medicinal applications expanded with the discovery of their enzyme-modulating capabilities. For example, 2-(2H-1,3-benzodioxol-5-yl)acetamide (CAS 5661-47-2) became a precursor for antipsychotic agents due to its dopamine receptor affinity.

The integration of acetamide groups marked a strategic shift toward improving solubility and bioavailability. Hybrids such as N-(1,3-benzodioxol-5-ylmethyl)acetamide (CAS 59682-83-6) demonstrated enhanced blood-brain barrier penetration, spurring interest in neurological therapeutics. Contemporary derivatives, including the title compound, leverage heterocyclic appendages to target kinase pathways and GPCRs.

Significance of Heterocyclic Moieties in Medicinal Chemistry

Heterocycles dominate modern pharmacophores due to their versality in mimicking endogenous molecules and participating in key binding interactions:

Heterocycle Role in Medicinal Chemistry Example in Target Compound
Benzodioxole Metabolic stability; π-π interactions Core scaffold for receptor binding
Pyridine Hydrogen bond acceptance; polarity Enhances solubility and target fit
Thiophene Electron-rich for charge transfer Modulates electronic properties

The benzodioxole core resists oxidative degradation, prolonging half-life. Pyridine’s nitrogen atom enables hydrogen bonding with aspartate or glutamate residues in enzymatic pockets. Thiophene’s sulfur atom participates in hydrophobic interactions and enhances compound rigidity, reducing entropic penalties during binding. Synergistically, these moieties create a multifunctional agent capable of engaging diverse biological targets, from kinases to neurotransmitter receptors.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(7-13-1-2-17-18(6-13)24-12-23-17)21-9-14-5-16(10-20-8-14)15-3-4-25-11-15/h1-6,8,10-11H,7,9,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQKLJNITONXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Benzodioxol vs. Benzoxazol : The benzodioxol group in the target compound provides greater electron density compared to the benzoxazol analog, which may improve binding to receptors requiring aromatic stacking (e.g., serotonin receptors) .
  • Thiophene-Pyridine vs. Methoxyphenoxy: The thiophene-pyridine unit offers a planar, conjugated system conducive to interactions with enzymes like kinases or cytochrome P450 isoforms, whereas methoxyphenoxy groups may favor passive diffusion across lipid membranes .

Pharmacological and Physicochemical Properties

  • Solubility : The benzodioxol-thiophene-pyridine structure likely confers moderate aqueous solubility (logP ~2.5–3.5), similar to benzoxazol analogs .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the pyridine nitrogen may mitigate this by acting as a hydrogen-bond acceptor, as seen in related compounds .
  • Target Selectivity: Benzodioxol-containing analogs exhibit affinity for monoamine transporters (e.g., SERT, DAT), whereas benzoxazol derivatives show preferential activity at GABAergic targets .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide is a complex organic molecule featuring a benzodioxole moiety, a thiophene ring, and a pyridine structure. This unique combination of structural elements suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula for this compound is C22H23N3O3S2C_{22}H_{23}N_{3}O_{3}S_{2}, and it has various identifiers including its IUPAC name and SMILES representation. The presence of diverse functional groups within its structure may contribute to its biological interactions.

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives, including our compound of interest, as effective inhibitors of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM, indicating strong potential for antidiabetic applications . Furthermore, in vivo studies using streptozotocin-induced diabetic mice showed that these compounds could significantly reduce blood glucose levels, suggesting their efficacy in managing diabetes .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro cytotoxicity assays revealed that certain benzodioxole derivatives exhibited notable activity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, one derivative demonstrated an IC50 value between 26–65 µM against four different cancer cell lines . The selectivity towards cancer cells over normal cells underscores the therapeutic promise of this class of compounds.

The biological activity of This compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction leads to modulation of various biological pathways that are critical in disease processes, particularly those related to metabolism and cell proliferation.

Research Findings and Case Studies

Study Focus Findings
Study 1Antidiabetic EffectDemonstrated IC50 values for α-amylase inhibition at 0.68 µM; significant reduction in blood glucose levels in diabetic mice .
Study 2CytotoxicityShowed selective cytotoxic effects against cancer cell lines with IC50 values ranging from 26–65 µM .
Study 3Structural AnalysisCharacterization via HRMS and NMR confirmed the structural integrity and potential bioactivity of synthesized derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity (>95%) be ensured during purification?

  • Methodology : The synthesis typically involves a multi-step approach:

Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring (based on analogous heterocyclic coupling in ).

Amidation using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the acetamide bond (as in ).

Purification : Use silica-gel column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) followed by recrystallization in ethanol to achieve >95% purity .

  • Critical Step : Monitor reaction progress via TLC and confirm intermediate structures using FT-IR (C=O stretch at ~1650 cm⁻¹) and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the thiophene-pyridine-acetamide backbone?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiophene protons at δ 7.2–7.5 ppm) .
  • HPLC-UV : Use a C18 column (MeCN:H2O 60:40) to assess purity and detect byproducts .
  • Elemental Analysis : Validate molecular formula (e.g., C20H17N2O3S) with ≤0.3% deviation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in the benzodioxole-thiophene hybrid system?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation in DCM/hexane (1:2) at 4°C (as in ).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine structures with SHELXL, focusing on dihedral angles between benzodioxole and thiophene rings to assess planarity .
  • Ambiguity Resolution : Compare experimental bond lengths (C–S: ~1.70 Å; C–O: ~1.36 Å) with DFT-calculated values to validate hybridization states .

Q. What strategies address contradictions in reported biological activity data between in vitro and cell-based assays?

  • Methodology :

  • Dose-Response Optimization : Test concentrations from 1 nM–100 µM in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to identify off-target effects .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human S9 fraction) to assess degradation kinetics impacting cellular activity .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) and statistical tools (ANOVA with Tukey’s post-hoc test) to minimize variability .

Q. How do computational docking studies reconcile differences in receptor binding affinities across structural analogs?

  • Methodology :

  • Ligand Preparation : Generate 3D conformers using Open Babel and optimize with Gaussian09 (B3LYP/6-31G* basis set) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., kinase domains). Compare binding poses and ∆G values for analogs with varying thiophene substituents .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., hydrogen bonds with pyridine N) .

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